molecular formula C56H78N16O13 B1649345 Angiotensine (1-9)

Angiotensine (1-9)

Numéro de catalogue: B1649345
Poids moléculaire: 1183.3 g/mol
Clé InChI: LJXGOQOPNPFXFT-JWRYNVNRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Angiotensin-(1-9) has been extensively studied for its potential therapeutic applications in various fields:

Chemistry: In chemistry, angiotensin-(1-9) is used as a model peptide to study enzyme-substrate interactions and the mechanisms of peptide hydrolysis .

Biology: In biological research, angiotensin-(1-9) is investigated for its role in modulating cardiovascular functions. It has been shown to have protective effects against cardiac hypertrophy and fibrosis .

Medicine: In medicine, angiotensin-(1-9) is explored for its potential to treat hypertension and heart failure. It acts through the angiotensin type 2 receptor, promoting vasodilation and reducing blood pressure .

Industry: In the pharmaceutical industry, angiotensin-(1-9) is being developed as a therapeutic agent for cardiovascular diseases. Its production involves advanced biotechnological methods to ensure high purity and efficacy .

Mécanisme D'action

Target of Action

Angiotensin (1-9) is a peptide of the counter-regulatory non-classical renin-angiotensin system (RAS) with anti-hypertensive effects in vascular endothelial cells . It has been associated with the pathophysiology of inflammatory and fibrotic diseases . The primary targets of Angiotensin (1-9) are specific receptors, mainly in the heart, kidney, and lung .

Mode of Action

Angiotensin (1-9) is proposed to be a competitive inhibitor of angiotensin-converting enzyme (ACE) because it is an ACE substrate . It inhibits endothelial apoptosis by blocking the CNPY2/PERK mediated pathway . This interaction with its targets leads to changes such as the inhibition of CaMKII/Drp1-dependent mitochondrial fission and eIF2α/CHOP signal .

Pharmacokinetics

It’s known that the peptide has a short half-life and poor pharmacokinetics, which restrict its therapeutic utility . Efforts have been made to improve these properties, such as the synthesis of Angiotensin (1-9) conjugates that show a prolonged half-life and improved pharmacokinetics profile .

Result of Action

The activation of Angiotensin (1-9) stimulates vasodilation, anti-hypertrophy, and anti-hyperplasia . It has been shown to protect the heart and blood vessels from adverse remodeling in hypertension and heart failure . In human umbilical vascular endothelial cells (HUVECs), Angiotensin (1-9) has been observed to inhibit Angiotensin II-induced endothelial apoptosis .

Action Environment

The action of Angiotensin (1-9) can be influenced by various environmental factors. For instance, the activation of the renin-angiotensin system (RAS) by Angiotensin II and aldosterone can lead to hypertension and perpetuate a cascade of pro-hypertrophic, pro-inflammatory, pro-thrombotic, and atherogenic effects associated with cardiovascular damage . The administration of Angiotensin (1-9) can counterbalance these effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'angiotensine-(1-9) peut être synthétisée par synthèse peptidique en phase solide, une méthode couramment utilisée pour la production de peptides. Cela implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend des étapes de déprotection et de couplage, généralement en utilisant des réactifs tels que le N,N'-diisopropylcarbodiimide et l'hydroxybenzotriazole .

Méthodes de production industrielle : La production industrielle de l'angiotensine-(1-9) peut impliquer la technologie de l'ADN recombinant, où le peptide est exprimé dans des systèmes microbiens tels qu'Escherichia coli. Le peptide est ensuite purifié en utilisant des techniques chromatographiques pour atteindre la pureté et le rendement souhaités .

Analyse Des Réactions Chimiques

Types de réactions : L'angiotensine-(1-9) subit principalement des réactions d'hydrolyse, où elle est convertie en d'autres peptides d'angiotensine par des enzymes telles que l'enzyme de conversion de l'angiotensine et la néprilysine .

Réactifs et conditions courants : Les réactions d'hydrolyse impliquant l'angiotensine-(1-9) se produisent généralement dans des conditions physiologiques, les enzymes agissant comme catalyseurs. Les réactions sont influencées par des facteurs tels que le pH, la température et la présence de cofacteurs .

Principaux produits : Les principaux produits formés à partir de l'hydrolyse de l'angiotensine-(1-9) comprennent l'angiotensine-(1-7) et l'angiotensine II, qui ont toutes deux des activités biologiques distinctes au sein du système rénine-angiotensine .

4. Applications de la recherche scientifique

L'angiotensine-(1-9) a été largement étudiée pour ses applications thérapeutiques potentielles dans divers domaines :

Chimie : En chimie, l'angiotensine-(1-9) est utilisée comme peptide modèle pour étudier les interactions enzyme-substrat et les mécanismes d'hydrolyse des peptides .

Biologie : En recherche biologique, l'angiotensine-(1-9) est étudiée pour son rôle dans la modulation des fonctions cardiovasculaires. Il a été démontré qu'elle a des effets protecteurs contre l'hypertrophie et la fibrose cardiaques .

Médecine : En médecine, l'angiotensine-(1-9) est explorée pour son potentiel à traiter l'hypertension et l'insuffisance cardiaque. Elle agit via le récepteur de l'angiotensine de type 2, favorisant la vasodilatation et réduisant la pression artérielle .

Industrie : Dans l'industrie pharmaceutique, l'angiotensine-(1-9) est en cours de développement comme agent thérapeutique pour les maladies cardiovasculaires. Sa production implique des méthodes biotechnologiques avancées pour garantir une pureté et une efficacité élevées .

5. Mécanisme d'action

L'angiotensine-(1-9) exerce ses effets principalement par le biais du récepteur de l'angiotensine de type 2. Lorsqu'elle se lie à ce récepteur, elle active des voies de signalisation qui conduisent à la vasodilatation, à des effets anti-inflammatoires et à une protection contre le remodelage cardiaque . Le peptide inhibe également l'enzyme de conversion de l'angiotensine, réduisant la formation d'angiotensine II et abaissant ainsi la pression artérielle .

Composés similaires :

Unicité : L'angiotensine-(1-9) est unique en sa capacité à activer le récepteur de l'angiotensine de type 2, conduisant à des effets cardiovasculaires bénéfiques sans les effets indésirables associés à l'angiotensine II. Contrairement à l'angiotensine-(1-7), qui agit principalement par le biais du récepteur Mas, l'angiotensine-(1-9) a un mécanisme d'action distinct qui implique le récepteur de l'angiotensine de type 2 .

Comparaison Avec Des Composés Similaires

Uniqueness: Angiotensin-(1-9) is unique in its ability to activate the angiotensin type 2 receptor, leading to beneficial cardiovascular effects without the adverse effects associated with angiotensin II. Unlike angiotensin-(1-7), which primarily acts through the Mas receptor, angiotensin-(1-9) has a distinct mechanism of action that involves the angiotensin type 2 receptor .

Activité Biologique

Angiotensin (1-9) is a peptide that plays a significant role in the renin-angiotensin system (RAS), particularly as an endogenous ligand for the angiotensin type 2 receptor (AT2R). This compound has garnered attention due to its potential therapeutic effects in hypertension and cardiovascular diseases. This article explores the biological activity of Angiotensin (1-9), detailing its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Angiotensin (1-9)

Angiotensin (1-9) is derived from angiotensin I through the action of angiotensin-converting enzyme 2 (ACE2). It is part of the non-canonical RAS and has been shown to exhibit various biological activities distinct from its precursor peptides, such as angiotensin II. Notably, Angiotensin (1-9) has been implicated in antihypertensive effects, cardioprotection, and modulation of cardiac remodeling.

The primary mechanism through which Angiotensin (1-9) exerts its effects is via activation of the AT2R. This receptor is known to mediate vasodilation, anti-hypertrophic effects, and protection against cardiovascular remodeling. The activation of AT2R by Angiotensin (1-9) triggers various signaling pathways that counteract the harmful effects associated with overactivity of angiotensin II via the AT1 receptor.

Key Findings from Research Studies

  • Antihypertensive Effects :
    • In studies involving spontaneously hypertensive rats, Angiotensin (1-9) demonstrated dose-dependent reductions in systolic blood pressure and inhibition of cardiac hypertrophy. These effects were mediated by AT2R signaling pathways .
    • Infusion of Angiotensin (1-9) significantly reduced blood pressure in various rat models of hypertension, indicating its potential as a therapeutic agent .
  • Cardiac Remodeling :
    • Research indicates that Angiotensin (1-9) can reverse structural alterations such as hypertrophy and fibrosis in cardiac tissues. It has been shown to ameliorate oxidative stress and improve endothelial function .
    • In experimental models, treatment with Angiotensin (1-9) improved cardiac function and reduced markers of fibrosis and hypertrophy when assessed through echocardiography .
  • Protective Effects on Organs :
    • Studies suggest that Angiotensin (1-9) protects not only the heart but also blood vessels and potentially kidneys from adverse remodeling associated with hypertension .

Data Table: Summary of Key Research Findings

Study ReferenceModel UsedKey Findings
Spontaneously Hypertensive RatsDose-dependent reduction in systolic blood pressure
Rat ModelsReversed cardiac hypertrophy; improved endothelial function
Various Animal ModelsCardiovascular protection; reduced organ damage

Case Studies

Several case studies have highlighted the clinical implications of Angiotensin (1-9):

  • Case Study 1 : In a murine model of myocardial infarction, gene therapy aimed at augmenting Ang-(1-9) levels resulted in preserved left ventricular function, showcasing its potential for therapeutic applications post-cardiac events .
  • Case Study 2 : In patients with hypertension and heart failure, elevated levels of Ang-(1-9) were associated with improved cardiovascular outcomes, suggesting that this peptide may serve as a biomarker for effective cardiovascular health management .

Propriétés

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H78N16O13/c1-5-31(4)46(71-50(79)40(22-33-15-17-36(73)18-16-33)67-52(81)45(30(2)3)70-48(77)38(13-9-19-62-56(58)59)65-47(76)37(57)25-44(74)75)53(82)68-41(23-34-26-60-28-63-34)54(83)72-20-10-14-43(72)51(80)66-39(21-32-11-7-6-8-12-32)49(78)69-42(55(84)85)24-35-27-61-29-64-35/h6-8,11-12,15-18,26-31,37-43,45-46,73H,5,9-10,13-14,19-25,57H2,1-4H3,(H,60,63)(H,61,64)(H,65,76)(H,66,80)(H,67,81)(H,68,82)(H,69,78)(H,70,77)(H,71,79)(H,74,75)(H,84,85)(H4,58,59,62)/t31-,37-,38-,39-,40-,41-,42-,43-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXGOQOPNPFXFT-JWRYNVNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H78N16O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1183.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does angiotensin-(1-9) exert its cardiovascular protective effects?

A: Angiotensin-(1-9) primarily acts through the angiotensin type 2 receptor (AT2R) [, , , ]. This interaction triggers downstream signaling pathways leading to:

  • Inhibition of Cardiomyocyte Hypertrophy: Angiotensin-(1-9) counteracts the hypertrophic effects of angiotensin II, potentially via the AT2R and modulation of microRNA-129-3p/PKIA/PKA signaling [, ].
  • Reduction of Cardiac Fibrosis: By modulating collagen I expression and inhibiting fibroblast proliferation, angiotensin-(1-9) contributes to reduced cardiac fibrosis [, ].
  • Vasodilation: Studies indicate that angiotensin-(1-9) promotes vasodilation through AT2R-dependent and independent mechanisms, potentially involving nitric oxide (NO) release [, , , , ].
  • Blood Pressure Reduction: While the mechanisms are not fully elucidated, research suggests that angiotensin-(1-9) might contribute to blood pressure reduction through vasodilation and potentially other pathways [, ].

Q2: What is the molecular structure of angiotensin-(1-9)?

A2: Angiotensin-(1-9) is a nonapeptide, meaning it consists of nine amino acids. Its amino acid sequence is: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His. Detailed spectroscopic data and information on its three-dimensional structure can be further explored in dedicated peptide databases and research articles.

Q3: How stable is angiotensin-(1-9) in vivo?

A: Angiotensin-(1-9) has a relatively short half-life in circulation []. This necessitates the development of appropriate delivery systems and formulation strategies to enhance its stability and bioavailability for therapeutic applications.

Q4: What strategies are being explored to improve the stability and delivery of angiotensin-(1-9)?

A4: Researchers are investigating various approaches, including:

  • Nanoparticle-mediated drug delivery: Hybrid nanoparticles, such as those based on Eudragit® E/Alginate and gold nanospheres, have shown promise in encapsulating angiotensin-(1-9), controlling its release, and enhancing its efficacy in preventing cardiomyocyte hypertrophy in vitro [].
  • Gene therapy: Adenoviral vectors designed to express angiotensin-(1-9) have demonstrated successful transduction and sustained peptide release in cardiomyocytes, highlighting their potential for long-term therapeutic applications [].

Q5: What evidence supports the therapeutic potential of angiotensin-(1-9) in cardiovascular disease?

A5: Numerous in vitro and in vivo studies highlight the beneficial effects of angiotensin-(1-9):

  • In vitro: Angiotensin-(1-9) effectively inhibits cardiomyocyte hypertrophy induced by various stimuli, including angiotensin II, isoproterenol, and arg-vasopressin [].
  • Animal models:
    • In spontaneously hypertensive rats, chronic angiotensin-(1-9) infusion reduced cardiac fibrosis and improved aortic contraction, indicating its potential in treating hypertensive heart disease [, ].
    • In a mouse model of angiotensin II-induced hypertension, angiotensin-(1-9) attenuated cardiac hypertrophy and fibrosis, showcasing its therapeutic potential in managing hypertensive cardiac remodeling [].
    • In a rat model of myocardial infarction, angiotensin-(1-9) administration reduced cardiac hypertrophy and improved cardiac function, suggesting its potential in treating post-infarction cardiac remodeling [].
    • Studies in diabetic rats have shown that angiotensin-(1-9) can alleviate cardiomyopathy, suggesting potential applications in managing diabetic complications [].

Q6: Are there any clinical trials investigating angiotensin-(1-9) for cardiovascular disease?

A6: While preclinical evidence is promising, clinical trials specifically evaluating angiotensin-(1-9) for cardiovascular disease are currently limited. Further research is crucial to determine its efficacy and safety profile in human subjects.

Q7: What are the knowledge gaps and areas for future research on angiotensin-(1-9)?

A7: * Detailed signaling pathways: A more comprehensive understanding of the molecular mechanisms underlying angiotensin-(1-9)'s actions, including its interaction with AT2R and potential crosstalk with other pathways, is crucial.* Clinical efficacy and safety: Well-designed clinical trials are needed to evaluate the therapeutic potential of angiotensin-(1-9) in various cardiovascular diseases, establish optimal dosing regimens, and assess its long-term safety profile in humans.* Drug delivery and targeting: Developing efficient and targeted delivery systems for angiotensin-(1-9) is essential to overcome its short half-life and enhance its therapeutic efficacy.* Biomarkers and diagnostics: Identifying reliable biomarkers to predict treatment response, monitor angiotensin-(1-9) levels, and assess potential adverse effects would be beneficial in clinical settings.

Q8: What is the significance of studying the counter-regulatory RAS axis, including angiotensin-(1-9)?

A: The overactivation of the classical RAS pathway, primarily driven by angiotensin II, is implicated in the pathogenesis of various cardiovascular diseases. Targeting the counter-regulatory axis, which includes angiotensin-(1-9) and angiotensin-(1-7), offers a promising therapeutic strategy to counteract the detrimental effects of an imbalanced RAS, potentially leading to improved treatment options for patients with cardiovascular diseases [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.